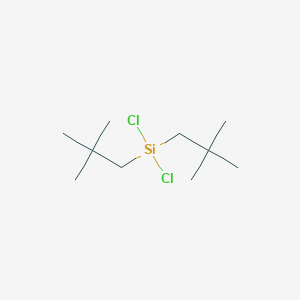
Ethyl 2-(hydroxymethyl)-2-nitropentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(hydroxymethyl)-2-nitropentanoate is an organic compound with a complex structure that includes both nitro and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(hydroxymethyl)-2-nitropentanoate typically involves the esterification of 2-(hydroxymethyl)-2-nitropentanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often require refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(hydroxymethyl)-2-nitropentanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an alcohol solvent.
Major Products Formed
Oxidation: 2-(carboxymethyl)-2-nitropentanoic acid.
Reduction: Ethyl 2-(hydroxymethyl)-2-aminopentanoate.
Substitution: Ethyl 2-(hydroxymethyl)-2-(substituted)pentanoate.
Scientific Research Applications
Ethyl 2-(hydroxymethyl)-2-nitropentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 2-(hydroxymethyl)-2-nitropentanoate depends on the specific reaction it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. The molecular targets and pathways involved can vary, but typically involve interactions with enzymes or other catalytic proteins that facilitate the reaction.
Comparison with Similar Compounds
Ethyl 2-(hydroxymethyl)-2-nitropentanoate can be compared with similar compounds such as:
Ethyl 2-(hydroxymethyl)-2-nitrobutanoate: Similar structure but with a shorter carbon chain.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-(aminomethyl)-2-nitropentanoate: Similar structure but with an amino group instead of a hydroxymethyl group.
Properties
CAS No. |
88226-54-4 |
|---|---|
Molecular Formula |
C8H15NO5 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
ethyl 2-(hydroxymethyl)-2-nitropentanoate |
InChI |
InChI=1S/C8H15NO5/c1-3-5-8(6-10,9(12)13)7(11)14-4-2/h10H,3-6H2,1-2H3 |
InChI Key |
LLFYTIJINWRPFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CO)(C(=O)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


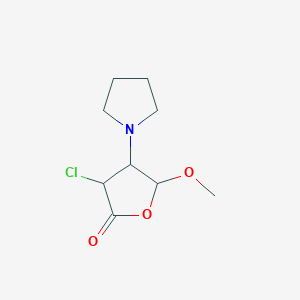
![(Chloromethyl)(dimethyl)[3-(phenylsulfanyl)prop-1-yn-1-yl]silane](/img/structure/B14381991.png)
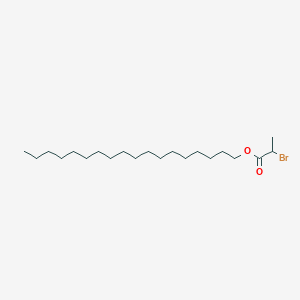
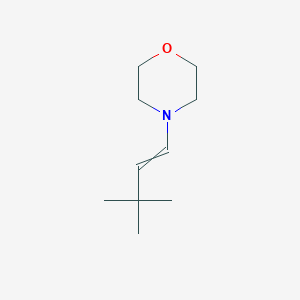
![3,3-dimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indole](/img/structure/B14382014.png)
![2-[(2-{(E)-[4-(Dimethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14382018.png)
![2,2'-[(2,6,8-Trichloroquinazolin-4-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14382019.png)
![Diethyl [8-(5-hexylfuran-2-yl)octyl]propanedioate](/img/structure/B14382027.png)
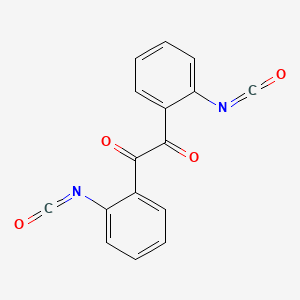
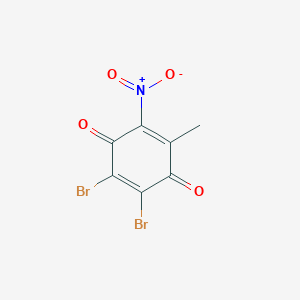
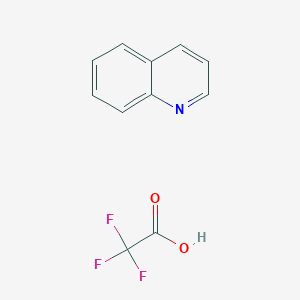
![Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin](/img/structure/B14382055.png)
![5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one](/img/structure/B14382058.png)
